Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Its structure features a bicyclic thienopyridine core substituted with a benzamido group at position 2, an isopropyl group at position 6, and an ethyl ester at position 3, forming a hydrochloride salt. This compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridine derivatives, which are studied for their diverse biological activities, including analgesic, anti-inflammatory, and receptor-modulating properties .
Properties
IUPAC Name |
ethyl 2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-4-25-20(24)17-15-10-11-22(13(2)3)12-16(15)26-19(17)21-18(23)14-8-6-5-7-9-14;/h5-9,13H,4,10-12H2,1-3H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAULQMWVRDBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thieno[2,3-c]pyridine core with an ethyl ester and a benzamide substituent. This unique configuration contributes to its biological activity and interaction with various biological targets.
- GSK-3β Inhibition : Preliminary studies indicate that compounds with similar structural motifs exhibit potent inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in cellular signaling pathways linked to cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC50 value of 8 nM against GSK-3β, suggesting potential for similar activity in ethyl 2-benzamido derivatives .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory properties. In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines and nitric oxide in microglial cell lines . This suggests potential applications in treating neuroinflammatory conditions.
- Antiproliferative Activity : Research has indicated that ethyl 2-benzamido derivatives possess antiproliferative effects against various cancer cell lines. In one study, compounds with similar structures exhibited significant cytotoxicity against breast and colon cancer cells .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ethyl 2-benzamido derivatives on different cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating effective antiproliferative activity. Notably, the IC50 values varied significantly among different cell lines, underscoring the need for further investigation into selectivity and mechanism .
- In Vivo Studies : Animal model studies have suggested that compounds similar to ethyl 2-benzamido can reduce tumor growth in xenograft models. These findings support the potential for development as an anticancer therapeutic agent.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents at positions 2 (amide/amino groups) and 6 (alkyl/aryl groups). Key examples include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
A comparison of key properties is summarized below:
Key Observations :
- Hydrochloride salts mitigate solubility challenges, as seen in both the target compound and the benzyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
